molecular formula C9H6BrNO B2982679 3-(2-Bromofuran-3-yl)pyridine CAS No. 1227960-30-6

3-(2-Bromofuran-3-yl)pyridine

Cat. No.: B2982679
CAS No.: 1227960-30-6
M. Wt: 224.057
InChI Key: XCMNMGUMZMKHFY-UHFFFAOYSA-N
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Description

3-(2-Bromofuran-3-yl)pyridine: is an organic compound with the molecular formula C9H6BrNO It is a heterocyclic aromatic compound that contains both a pyridine ring and a furan ring, with a bromine atom attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromofuran-3-yl)pyridine typically involves the bromination of furan followed by coupling with a pyridine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a brominated furan with a pyridine boronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, making it a versatile and efficient method for the synthesis of this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Bromofuran-3-yl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction Reactions: The compound can be reduced to form different hydrogenated derivatives.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine-furan derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry: 3-(2-Bromofuran-3-yl)pyridine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and in the study of reaction mechanisms.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. , and this compound may exhibit similar properties.

Industry: The compound can be used in the development of new materials, such as polymers and advanced materials with specific electronic or optical properties. Its unique structure makes it a candidate for use in various industrial applications.

Comparison with Similar Compounds

Uniqueness: 3-(2-Bromofuran-3-yl)pyridine is unique due to its combination of a brominated furan ring and a pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block in organic synthesis.

Properties

IUPAC Name

3-(2-bromofuran-3-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-9-8(3-5-12-9)7-2-1-4-11-6-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMNMGUMZMKHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(OC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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